
4-(5-Phenylpentyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Phenylpentyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes a phenyl group attached to a pentyl chain, which is further connected to another phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Phenylpentyl)phenol typically involves the alkylation of phenol with 5-phenylpentyl halides under basic conditions. The reaction can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base, and the reaction is usually conducted in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: Reduction of this compound can lead to the formation of hydroquinones. Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic hydroxyl group activates the aromatic ring towards substitution reactions. Reagents like nitric acid (HNO3) can introduce nitro groups to the aromatic ring.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid, sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Nitro-phenyl derivatives, halogenated phenols.
Scientific Research Applications
4-(5-Phenylpentyl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of polymers and resins.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals, including additives for plastics and coatings.
Mechanism of Action
The mechanism of action of 4-(5-Phenylpentyl)phenol involves its interaction with biological molecules through its phenolic hydroxyl group. This group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound may target specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Phenol: The parent compound with a simpler structure, lacking the extended alkyl chain.
4-Hexylresorcinol: A phenolic compound with a hexyl group, known for its antiseptic properties.
2,4-Dichlorophenol: A chlorinated phenol used in the synthesis of herbicides.
Uniqueness: 4-(5-Phenylpentyl)phenol is unique due to its extended alkyl chain and additional phenyl group, which confer distinct chemical and physical properties
Properties
CAS No. |
57344-26-0 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-(5-phenylpentyl)phenol |
InChI |
InChI=1S/C17H20O/c18-17-13-11-16(12-14-17)10-6-2-5-9-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2 |
InChI Key |
QMEJLBAKRCZJSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


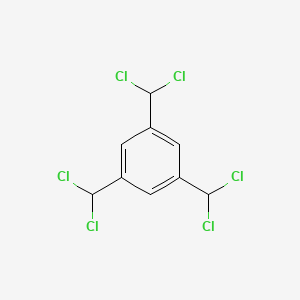
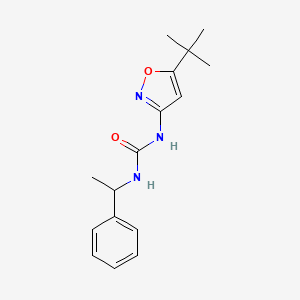
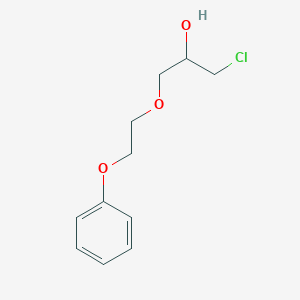
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)
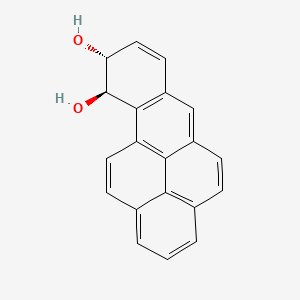
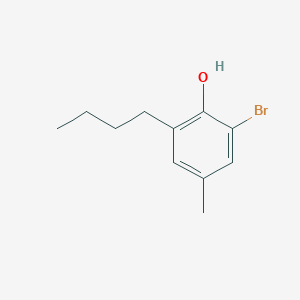
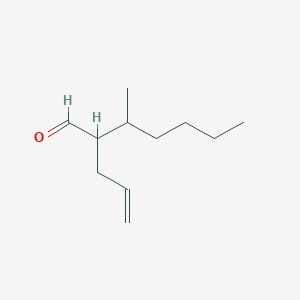
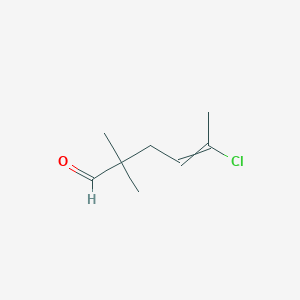
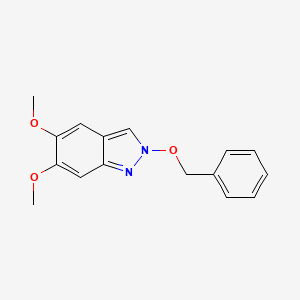
![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)
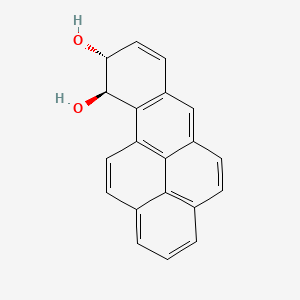

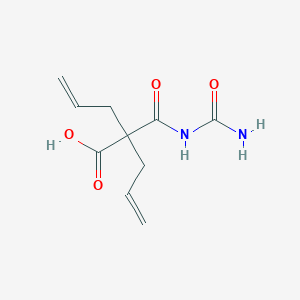
![9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14624699.png)
